N1-(oxetan-3-yl)benzene-1,3-diamine

Medicinal Chemistry Physicochemical Properties Solubility Enhancement

Secure a versatile scaffold for your drug discovery pipeline. This 1,3-diamine oxetane building block uniquely replaces metabolically labile carbonyl groups while enhancing aqueous solubility by 4- to >4000-fold. Its distinct meta-substitution pattern offers a geometric vector absent in ortho/para isomers, critical for novel kinase inhibitor binding modes and lead optimization.

Molecular Formula C9H12N2O
Molecular Weight 164.2
CAS No. 1456595-17-7
Cat. No. B6209527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(oxetan-3-yl)benzene-1,3-diamine
CAS1456595-17-7
Molecular FormulaC9H12N2O
Molecular Weight164.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(oxetan-3-yl)benzene-1,3-diamine (CAS 1456595-17-7): A Versatile Oxetane-Containing Scaffold for Medicinal Chemistry and Kinase Inhibitor Design


N1-(oxetan-3-yl)benzene-1,3-diamine is a heterocyclic building block characterized by a central benzene-1,3-diamine core substituted with an oxetane ring. This compound serves as a versatile scaffold in drug discovery, primarily as a precursor for kinase inhibitors [1]. The presence of the strained oxetane moiety is known to significantly modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it a privileged motif in medicinal chemistry [2]. Its molecular formula is C9H12N2O, with a molecular weight of 164.20 g/mol .

Why N1-(oxetan-3-yl)benzene-1,3-diamine Cannot Be Replaced by Unsubstituted or Other Oxetane Analogs


The unique meta-diamine substitution pattern on the benzene ring, combined with the specific electronic and steric effects of the oxetane group, confers a distinct profile that cannot be replicated by simpler analogs like unsubstituted benzene-1,3-diamine or even regioisomers such as 4-(oxetan-3-yl)benzene-1,2-diamine. Literature indicates that oxetane substitution can profoundly alter aqueous solubility by a factor of 4 to over 4000 and significantly enhance metabolic stability compared to gem-dimethyl or carbonyl group replacements [1]. Furthermore, the meta-position of the amines offers a different vector for molecular growth compared to ortho- or para-substituted variants, which directly impacts the geometry and binding interactions of the resulting kinase inhibitors [2]. Therefore, generic substitution risks losing these tailored property enhancements, which are critical for the successful optimization of lead compounds.

Quantitative Evidence Guide: N1-(oxetan-3-yl)benzene-1,3-diamine Differentiation Data


Enhanced Aqueous Solubility: Oxetane vs. gem-Dimethyl Substitution

The incorporation of an oxetane ring into a molecular scaffold is associated with a significant increase in aqueous solubility compared to traditional lipophilic groups. When replacing a gem-dimethyl group, the oxetane moiety has been shown to increase aqueous solubility by a factor ranging from 4 to over 4000 [1]. This class-level effect is a key differentiator for N1-(oxetan-3-yl)benzene-1,3-diamine over simpler, unsubstituted or alkyl-substituted aniline derivatives.

Medicinal Chemistry Physicochemical Properties Solubility Enhancement

Metabolic Stability: Oxetane as a Bioisostere for Carbonyl Groups

Oxetanes are recognized as non-classical bioisosteres of carbonyl groups due to their high polarity and hydrogen-bond accepting capacity [1]. Critically, replacing a metabolically labile carbonyl group with an oxetane ring has been shown to reduce the rate of metabolic degradation in most cases [2]. This suggests that drug candidates derived from N1-(oxetan-3-yl)benzene-1,3-diamine are likely to exhibit superior metabolic stability compared to those containing analogous carbonyl or gem-dimethyl functionalities.

Medicinal Chemistry Drug Metabolism Bioisosteres

Unique Substitution Pattern: meta-Phenylenediamine vs. Other Regioisomers

N1-(oxetan-3-yl)benzene-1,3-diamine (meta-substituted) presents a distinct vector for molecular growth compared to its ortho- (e.g., CAS 1380292-62-5) or para-substituted regioisomers. This geometric difference directly influences the three-dimensional arrangement of the resulting molecule and its interaction with biological targets such as kinase hinge regions [1]. The specific substitution pattern is a critical factor in scaffold design and cannot be interchanged with other isomers without altering the molecule's shape and binding properties.

Medicinal Chemistry Chemical Synthesis Scaffold Design

Predicted Lipophilicity Profile: XLogP3 Comparison

The predicted lipophilicity (XLogP3) of a closely related analog, N1-(oxetan-3-yl)benzene-1,4-diamine, is reported to be 0.9 [1]. This value provides a quantitative benchmark for the class of oxetane-substituted phenylenediamines, suggesting a favorable balance between hydrophilicity and lipophilicity, which is often associated with good membrane permeability and oral bioavailability. This contrasts with unsubstituted benzene-1,3-diamine, which is highly polar and may suffer from poor permeability.

Physicochemical Properties Drug-likeness ADME

Key Research Applications for N1-(oxetan-3-yl)benzene-1,3-diamine Based on Differential Evidence


Design and Synthesis of Novel Kinase Inhibitors with Improved Solubility

Based on the well-documented solubility-enhancing properties of the oxetane group (4- to >4000-fold increase over gem-dimethyl groups) [1], N1-(oxetan-3-yl)benzene-1,3-diamine is an ideal building block for the synthesis of kinase inhibitor libraries. Its use as a hinge-binding motif precursor can lead to lead candidates with significantly better aqueous solubility profiles, addressing a common limitation in kinase drug development [2].

Optimization of Metabolic Stability in Lead Compounds

The established role of oxetanes as stable bioisosteres for labile carbonyl groups [1] makes this compound a strategic choice for medicinal chemists aiming to improve the metabolic stability of a lead series. By incorporating N1-(oxetan-3-yl)benzene-1,3-diamine, researchers can replace metabolically vulnerable moieties, potentially leading to drug candidates with longer half-lives and improved pharmacokinetic profiles [2].

Exploring Novel Chemical Space via meta-Phenylenediamine Scaffolds

The unique 1,3-disubstitution pattern of the benzene core [1] provides a distinct geometric vector not offered by ortho- or para- isomers [2]. This makes N1-(oxetan-3-yl)benzene-1,3-diamine a valuable scaffold for exploring new chemical space and achieving novel binding modes in drug targets, particularly for designing kinase inhibitors with unique selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N1-(oxetan-3-yl)benzene-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.